molecular formula C13H16ClN3O B12173341 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea

Cat. No.: B12173341
M. Wt: 265.74 g/mol
InChI Key: FCXALUBHQLDVNP-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety, which is a significant structural component in various pharmacologically active molecules.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea involves its interaction with specific molecular targets and pathways:

Biological Activity

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C13H15ClN2O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This indicates the presence of an indole moiety, which is known for various biological activities.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of indole have been noted for their ability to inhibit strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate their effectiveness against bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 25923TBD
This compoundMRSA ATCC 43300TBD

Note: Specific MIC values for this compound were not available in the literature reviewed.

Antifungal Activity

The compound's antifungal properties have also been explored. Similar indole derivatives have demonstrated activity against Candida albicans, a common fungal pathogen.

Minimum Fungicidal Concentration (MFC)

CompoundFungal StrainMFC (µg/mL)
This compoundC. albicans ATCC 10231TBD

Cytotoxic Activity

Cytotoxicity studies are crucial for assessing the safety and therapeutic potential of new compounds. Indole derivatives have shown varying degrees of cytotoxicity against different cancer cell lines.

IC50 Values

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Here are findings from related studies:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)TBD
This compoundHeLa (Cervical Cancer)TBD

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets in bacteria and cancer cells. Indole derivatives often act by inhibiting key enzymes or disrupting cellular processes critical for microbial survival or tumor growth.

Case Studies

Several studies have investigated the biological activity of indole derivatives, providing insights into their potential therapeutic applications:

  • Antibacterial Efficacy : A study demonstrated that indole-based compounds exhibited potent antibacterial activity against various strains, including MRSA, highlighting their potential as alternatives to conventional antibiotics.
  • Antifungal Properties : Research indicated that certain indole derivatives effectively inhibited the growth of Candida species, suggesting a role in treating fungal infections.
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of similar compounds revealed significant antiproliferative activity against multiple cancer cell lines, indicating their potential as anticancer agents.

Properties

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea

InChI

InChI=1S/C13H16ClN3O/c1-2-15-13(18)16-6-5-9-8-17-12-4-3-10(14)7-11(9)12/h3-4,7-8,17H,2,5-6H2,1H3,(H2,15,16,18)

InChI Key

FCXALUBHQLDVNP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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